molecular formula C15H17N3OS B14701562 2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 22833-30-3

2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B14701562
CAS No.: 22833-30-3
M. Wt: 287.4 g/mol
InChI Key: VUZMOPRLIIHSQK-UHFFFAOYSA-N
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Description

2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that belongs to the thiazolo-benzimidazole family. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of 2-aminobenzimidazole with α-haloketones in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolo-benzimidazole core . The piperidinomethyl group is introduced via a nucleophilic substitution reaction using piperidine and formaldehyde under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Piperidine, formaldehyde, hydrochloric acid.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Piperidinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

22833-30-3

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C15H17N3OS/c19-14-13(10-17-8-4-1-5-9-17)20-15-16-11-6-2-3-7-12(11)18(14)15/h2-3,6-7,13H,1,4-5,8-10H2

InChI Key

VUZMOPRLIIHSQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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